Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.
Nystatin A1
CAS No.: 51018-05-4
Cat. No.: VC13524998
Molecular Formula: C47H75NO17
Molecular Weight: 926.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51018-05-4 |
|---|---|
| Molecular Formula | C47H75NO17 |
| Molecular Weight | 926.1 g/mol |
| IUPAC Name | 20-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxo-1-oxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid |
| Standard InChI | InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62) |
| Standard InChI Key | ZDFDJJJGIRGMBE-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
| SMILES | CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
| Canonical SMILES | CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
| Colorform | Light yellow powder Yellow to tan powde |
| Melting Point | Gradually decomp above 160 °C without melting by 250 °C |
Introduction
Discovery and Structural Characterization of Nystatin A1
Historical Context and Isolation
Nystatin A1 was first isolated in 1950 from the soil bacterium Streptomyces noursei by Elizabeth Lee Hazen and Rachel Fuller Brown, marking a pivotal advancement in antifungal drug discovery . Its name derives from the New York State Department of Health, where initial research was conducted. The compound’s structure was elucidated through collaborative efforts in the mid-20th century, revealing a macrocyclic lactone ring with conjugated double bonds and a mycosamine sugar moiety .
Chemical and Physical Properties
Nystatin A1 (C₄₇H₇₅NO₁₇) has a molecular weight of 926.11 Daltons and a monoisotopic mass of 926.511 Daltons . Its structure includes a 38-membered macrolide ring with six conjugated double bonds and a primary amino group attached to the mycosamine residue (Table 1).
Table 1: Structural and Chemical Properties of Nystatin A1
The amphiphilic nature of Nystatin A1, conferred by its hydrophobic polyene chain and hydrophilic hydroxyl groups, enables interaction with fungal membranes .
Mechanism of Action: Targeting Fungal Ergosterol
Interaction with Membrane Sterols
Nystatin A1 exerts its antifungal effects by binding ergosterol, a sterol unique to fungal cell membranes. This interaction induces the formation of transmembrane pores, leading to ion leakage, osmotic imbalance, and eventual cell lysis . The compound’s selectivity for ergosterol over mammalian cholesterol (10-fold higher affinity) explains its reduced toxicity to human cells at therapeutic doses .
Structural Determinants of Activity
The macrolide ring’s conjugated double bonds are critical for sterol binding, while the mycosamine moiety enhances solubility and membrane penetration . Modifications at the amino group (e.g., acylation) alter toxicity profiles without compromising antifungal activity, as demonstrated in recent derivative studies .
Pharmacological Profile and Clinical Applications
Pharmacokinetics and Toxicity
Nystatin A1 exhibits negligible systemic absorption following oral or topical administration, with >99% of the drug remaining in the gastrointestinal tract or localized to application sites . This property minimizes systemic toxicity but limits its use to superficial infections (Table 2).
Table 2: Pharmacokinetic Parameters of Nystatin A1
| Parameter | Value |
|---|---|
| Bioavailability | <1% (oral); 0% (topical) |
| Protein Binding | Not applicable (no absorption) |
| Half-life | 2–4 hours (localized action) |
| Excretion | Feces (oral); sloughed (topical) |
Clinical Indications
Nystatin A1 is FDA-approved for:
-
Oropharyngeal candidiasis: Oral suspensions (100,000 IU/mL) administered 4–5 times daily.
-
Cutaneous candidiasis: Topical creams (100,000 IU/g) applied twice daily.
-
Vulvovaginal candidiasis: Vaginal tablets (100,000 IU) inserted daily for 14 days .
Off-label uses include prophylaxis in immunocompromised patients and neonatal candidiasis, though fluconazole is preferred for systemic infections due to Nystatin’s toxicity upon parenteral administration .
| Compound | MIC (μg/mL)* | Keratinocyte IC₅₀ (μg/mL) | Selectivity Index (IC₅₀/MIC) |
|---|---|---|---|
| Nystatin A1 | 0.5–1.0 | 12 | 12–24 |
| Derivative XQ-14 | 2.0–4.0 | 45 | 11–23 |
| Derivative AJ-22 | 4.0–8.0 | 62 | 8–16 |
*Against Candida albicans planktonic cells .
In Vitro Efficacy in Oral Candidiasis Models
In reconstituted human oral epithelium (RHOE) models, Nystatin A1 derivatives reduced fungal viability by 80–90% at 4× MIC, comparable to the parent compound. Crucially, histological analysis revealed minimal epithelial damage, contrasting with the cytotoxicity of unmodified Nystatin .
Challenges and Future Directions
Resistance and Spectrum Limitations
While resistance remains rare in C. albicans, non-albicans species (e.g., C. glabrata) exhibit higher MIC values (4–16 μg/mL) . Combination therapies with azoles or echinocandins are under investigation to broaden the antifungal spectrum.
Formulation Innovations
Ongoing research explores lipid-based nanoformulations to enhance topical delivery and reduce dosing frequency. Preliminary data show a 3-fold increase in epidermal retention time using nanostructured lipid carriers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume